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3-((2,3-Dichlorophenyl)methylene)carbazamidine
Overview
Description
3-((2,3-Dichlorophenyl)methylene)carbazamidine is a chemical compound with the molecular formula C₉H₇Cl₂N₃ It is characterized by the presence of a carbazamide group linked to a 2,3-dichlorophenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine typically involves the reaction of 2,3-dichlorobenzaldehyde with carbazamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dichlorophenyl)methylene)carbazamidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more of its atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are usually performed under inert atmospheres to prevent oxidation.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, such as halogens, alkyl groups, or acyl groups. The reactions are carried out in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines or alcohols, and substitution may result in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
3-((2,3-Dichlorophenyl)methylene)carbazamidine is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible interactions with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties against specific pathogens. Further research is required to evaluate its effectiveness against various microbial strains.
Anticancer Potential
Research has shown promising results regarding the compound's effects on cancer cells. It may inhibit cell proliferation by modulating specific signaling pathways, indicating its potential as an anticancer agent.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for the construction of diverse chemical frameworks that can lead to novel compounds with potential therapeutic applications.
Synthetic Routes
The synthesis typically involves the condensation of 2,3-dichlorobenzaldehyde with cyanamide under basic conditions (e.g., sodium hydroxide or potassium carbonate), followed by refluxing to ensure complete conversion into the desired product.
Material Science
Due to its unique chemical properties, this compound is explored for applications in material science. Its structural characteristics suggest potential use in developing advanced materials such as polymers and nanomaterials.
Comparative Analysis with Related Compounds
Compound Name | Structure | Notable Features |
---|---|---|
(Z)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine | Z-isomer | May exhibit different biological activity compared to E-isomer |
4-Chloro-3-nitroaniline | Contains a nitro group | Used in dye synthesis |
Lamotrigine | Phenyltriazine structure | Used for epilepsy and mood stabilization |
Case Study 1: Antimicrobial Studies
Initial assessments have shown that structurally related compounds exhibit antimicrobial properties. Ongoing studies aim to establish the specific activity of this compound against targeted microbial strains.
Case Study 2: Cancer Cell Interaction
Investigations into the compound's effects on cancer cells have revealed that it may inhibit proliferation through modulation of signaling pathways associated with cell growth and survival. This suggests a promising avenue for further research into its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-((2,3-Dichlorophenyl)methylene)carbazamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-((2,4-Dichlorophenyl)methylene)carbazamidine
- 3-((2,5-Dichlorophenyl)methylene)carbazamidine
- 3-((3,4-Dichlorophenyl)methylene)carbazamidine
Uniqueness
3-((2,3-Dichlorophenyl)methylene)carbazamidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall properties. Compared to its analogs with different chlorine positions, this compound may exhibit distinct behavior in various chemical and biological contexts.
Biological Activity
3-((2,3-Dichlorophenyl)methylene)carbazamidine, also known as (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
- Molecular Formula : C9H7Cl2N5
- Molecular Weight : 256.09 g/mol
- CAS Number : 94213-23-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it acts as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways. By modulating these pathways, the compound may influence cellular processes such as proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has shown promise in inhibiting the growth of various cancer cell lines through:
- Induction of Apoptosis : The compound has been reported to trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis | |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor reduction compared to control groups. This suggests its potential as a therapeutic agent in oncology.
- Synergistic Effects : Combining this compound with conventional chemotherapeutics has shown enhanced efficacy, indicating possible synergistic effects that could improve treatment outcomes for cancer patients.
Safety and Toxicology
While promising in its biological activities, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations indicate that the compound has a moderate safety profile; however, further studies are necessary to fully understand its toxicity and side effects.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methylideneamino]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTSTDGGFCQWTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036630 | |
Record name | 3-((2,3-Dichlorophenyl)methylene)carbazamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94023-67-3 | |
Record name | 2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94023-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((2,3-Dichlorophenyl)methylene)carbazamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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